N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide
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Overview
Description
N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary targets of N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide are currently unknown. This compound is a derivative of thiophene, which is known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
As a thiophene derivative, it may interact with its targets in a similar manner to other thiophene-based compounds . .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities
Result of Action
Given the diverse biological activities of thiophene derivatives , this compound could potentially have a wide range of effects at the molecular and cellular level
Preparation Methods
The synthesis of N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with sulfonamide groups. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent with a thiophene nucleus
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c17-21(18,11-2-1-7-20-11)15-10-8-13-12(14-9-10)16-3-5-19-6-4-16/h1-2,7-9,15H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWRGMUFDIPJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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